2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide
Overview
Description
The compound “2,7-dimethyl-N’-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide” is a chemical compound with the molecular formula C21H18N4O . It is a type of imidazo[1,2-a]pyridine .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones using a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 342.394 Da and the monoisotopic mass is 342.148071 Da .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can be used for the synthesis of imidazo[1,2-a]pyridines . This reaction tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which zinc00062586 belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various drug molecules, suggesting a wide range of potential targets.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions, facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies, allow the imidazo[1,2-a]pyridine core to interact with its targets .
Pharmacokinetics
It’s known that zinc, an essential trace element, is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Biochemical Analysis
Biochemical Properties
ZINC00062586 plays a crucial role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, contributing to the overall biochemical processes within the cell. Zinc, an essential component of ZINC00062586, is known to participate in the composition of numerous protein structural components, such as various metalloenzymes . It can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .
Cellular Effects
The effects of ZINC00062586 on various types of cells and cellular processes are profound . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. Zinc, a key component of ZINC00062586, is critical for maintaining cellular equilibrium . Disruption of cellular homeostasis often coincides with disease progression .
Molecular Mechanism
ZINC00062586 exerts its effects at the molecular level through several mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Zinc, as part of ZINC00062586, acts as an anti-oxidative stress agent, inhibiting oxidation of macromolecules such as DNA/RNA and proteins .
Temporal Effects in Laboratory Settings
The effects of ZINC00062586 over time in laboratory settings have been observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact.
Dosage Effects in Animal Models
The effects of ZINC00062586 vary with different dosages in animal models . Studies have shown that both low and high doses of ZINC00062586 can have significant impacts on the health and behavior of the animals.
Metabolic Pathways
ZINC00062586 is involved in several metabolic pathways . It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels. Zinc, a component of ZINC00062586, participates in all major biochemical pathways, playing multiple roles in the perpetuation of genetic material, including transcription of DNA, translation of RNA, and ultimately cellular division .
Transport and Distribution
ZINC00062586 is transported and distributed within cells and tissues in a specific manner . It interacts with certain transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of ZINC00062586 and its effects on activity or function are of significant interest . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
2,7-dimethyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-10-11-25-19(12-14)23-15(2)20(25)21(26)24-22-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,1-2H3,(H,24,26)/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUJPUZBWBHHID-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416528 | |
Record name | ZINC00062586 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-24-6 | |
Record name | ZINC00062586 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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